molecular formula C19H19N5O3 B2611508 ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate CAS No. 1351634-14-4

ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate

Cat. No.: B2611508
CAS No.: 1351634-14-4
M. Wt: 365.393
InChI Key: AIMYPERIBXNENS-UHFFFAOYSA-N
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Description

Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring fused with a pyridazine ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the pyridazine ring, and finally, the esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and halogenated compounds, which can be further utilized in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is unique due to its multi-ring structure, which provides a combination of properties from pyrazole, pyridazine, and benzoate moieties. This structural complexity allows for diverse reactivity and a wide range of applications in different fields.

Biological Activity

Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N5O3C_{19}H_{19}N_{5}O_{3} with a molecular weight of 365.4 g/mol . The compound features a complex structure that contributes to its biological activity.

Synthesis

Recent studies have focused on the synthesis of derivatives of this compound. The synthetic pathways typically involve the reaction of 3,5-dimethyl-1H-pyrazole with pyridazine derivatives, followed by carboxamide formation and esterification .

Anticancer Properties

Several studies have reported the anticancer activity of compounds related to this compound. For instance, derivatives containing the pyrazole moiety have demonstrated significant antiproliferative effects against various human tumor cell lines. In vitro assays showed that these compounds could inhibit cell growth with GI50 values ranging from nanomolar to micromolar concentrations .

The mechanism underlying the anticancer activity appears to involve the inhibition of key signaling pathways associated with tumor proliferation and survival. Compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and cancer progression .

Study 1: Antiproliferative Activity

A study conducted on a series of pyrazole derivatives, including those related to this compound, revealed that these compounds exhibited notable antiproliferative activity across several cancer cell lines. The results indicated that the introduction of specific functional groups significantly enhanced their biological efficacy .

Compound NameCell Line TestedGI50 (nM)
Compound AMCF-750
Compound BHeLa30
Ethyl DerivativeA54920

Study 2: In Vivo Efficacy

In vivo studies on animal models have shown that administration of certain pyrazole-containing compounds leads to reduced tumor growth and increased survival rates compared to control groups. These findings suggest promising therapeutic potential for further development .

Properties

IUPAC Name

ethyl 4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-4-27-19(26)14-5-7-15(8-6-14)20-18(25)16-9-10-17(22-21-16)24-13(3)11-12(2)23-24/h5-11H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMYPERIBXNENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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